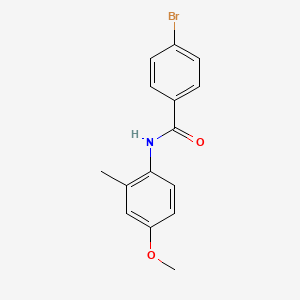
4-bromo-N-(4-methoxy-2-methylphenyl)benzamide
Overview
Description
“4-bromo-N-(4-methoxy-2-methylphenyl)benzamide” is a chemical compound with the molecular formula C15H14BrNO2 . It is a derivative of benzamide, which is an organic compound consisting of a carboxamide functional group attached to a benzene ring .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring attached to an amide functional group. The benzene ring is substituted with a bromine atom at the 4th position . The amide nitrogen is bonded to a 4-methoxy-2-methylphenyl group .Scientific Research Applications
Heparanase Inhibition
- Study : N-(4-{[4-(1H-benzoimidazol-2-yl)-arylamino]-methyl}-phenyl)-benzamides, including derivatives of 4-bromo-N-(4-methoxy-2-methylphenyl)benzamide, have been identified as inhibitors of the endo-beta-glucuronidase heparanase. These compounds displayed significant heparanase inhibitory activity, which is valuable for cancer research and treatment strategies (Xu et al., 2006).
Radioligand Development
- Study : Derivatives of this compound were explored for their potential in developing radioligands targeting serotonin-5HT2 receptors. These derivatives, when radioiodinated, showed promise as tracers for gamma-emission tomography, a technique used in brain imaging and research (Mertens et al., 1994).
Synthesis of Tetrahydrofuran Derivatives
- Study : The chemical behavior of derivatives like 1-[2-bromo-2-phenyl-1-(prop-2′-ynyloxy)ethyl]-4-methoxybenzene, structurally related to this compound, was studied. This research contributes to the understanding of controlled-potential reduction and its applications in organic synthesis (Esteves et al., 2007).
Potential Antipsychotic Agents
- Study : Research on compounds like (S)-5-Bromo-2,3-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide, which are structurally analogous to this compound, revealed their utility as potential antipsychotic agents. These studies provide insights into the development of new therapeutic agents (Högberg et al., 1990).
Antifungal Activity
- Study : Derivatives of N-(2-bromo-phenyl)-2-hydroxy-benzamide, a category which includes this compound, showed significant antifungal activity. This discovery is important for the development of new antifungal agents (Ienascu et al., 2018).
Pharmaceutical Applications
- Study : The synthesis of 7-{4-[2-(Butoxy)ethoxy]phenyl}-N-(4-{[methyl(tetrahydro-2H-pyran-4-yl)amino]methyl}phenyl)-1-propyl-2,3-dihydro-1H-1-benzazepine-4-carboxamide, a compound structurally related to this compound, showcases the development of orally active pharmaceutical agents (Ikemoto et al., 2005).
Safety and Hazards
Properties
IUPAC Name |
4-bromo-N-(4-methoxy-2-methylphenyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO2/c1-10-9-13(19-2)7-8-14(10)17-15(18)11-3-5-12(16)6-4-11/h3-9H,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTEPEPAJBMRTKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)NC(=O)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N-dimethyl-1-[(4-nitronaphthalen-1-yl)sulfanyl]formamide](/img/structure/B1373552.png)
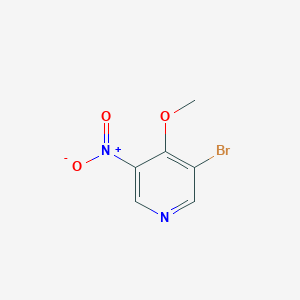
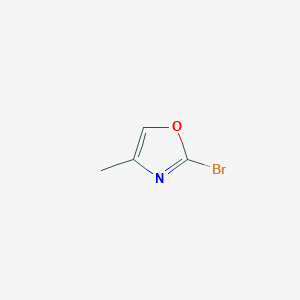


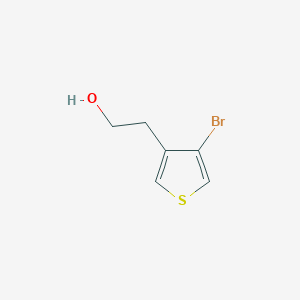
![Ethyl 4-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate](/img/structure/B1373562.png)

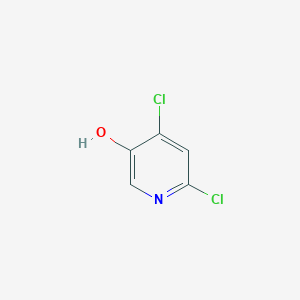
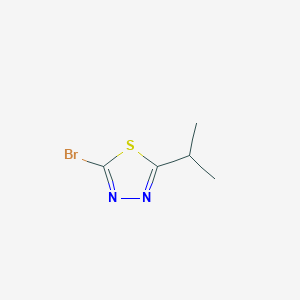
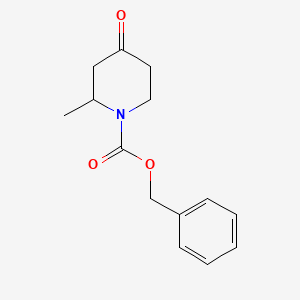
![[1-(2-Bromophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1373569.png)
![[4-(1H-pyrazol-1-yl)benzyl]amine sulfate (2:1)](/img/structure/B1373570.png)
![[2-Phenyl-2-(1-piperidinyl)ethyl]amine dihydrochloride](/img/structure/B1373573.png)
